molecular formula C5H6Cl2O2 B3265534 1,5-Dichloropentane-2,4-dione CAS No. 40630-12-4

1,5-Dichloropentane-2,4-dione

Cat. No.: B3265534
CAS No.: 40630-12-4
M. Wt: 169 g/mol
InChI Key: UUZMIZMSMICNNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Dichloropentane-2,4-dione is an organic compound with the molecular formula C5H6Cl2O2. It is a derivative of pentanedione, where two chlorine atoms are substituted at the 1 and 5 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dichloropentane-2,4-dione can be synthesized through several methods. One common approach involves the chlorination of pentane-2,4-dione. The reaction typically requires the use of chlorine gas in the presence of a suitable catalyst, such as iron(III) chloride, under controlled temperature and pressure conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced equipment and reaction monitoring systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

1,5-Dichloropentane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pentanediones, diketones, and other complex organic molecules .

Mechanism of Action

The mechanism of action of 1,5-dichloropentane-2,4-dione involves its ability to form stable intermediates and react with various nucleophiles. The compound’s chlorine atoms are highly reactive, allowing it to participate in a wide range of chemical reactions. These reactions often involve the formation of carbon-chlorine bonds, which are crucial for its reactivity and applications .

Comparison with Similar Compounds

Properties

IUPAC Name

1,5-dichloropentane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6Cl2O2/c6-2-4(8)1-5(9)3-7/h1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUZMIZMSMICNNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)CCl)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,5-Dichloropentane-2,4-dione
Reactant of Route 2
Reactant of Route 2
1,5-Dichloropentane-2,4-dione
Reactant of Route 3
Reactant of Route 3
1,5-Dichloropentane-2,4-dione
Reactant of Route 4
Reactant of Route 4
1,5-Dichloropentane-2,4-dione
Reactant of Route 5
Reactant of Route 5
1,5-Dichloropentane-2,4-dione
Reactant of Route 6
Reactant of Route 6
1,5-Dichloropentane-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.